2-(2-chlorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-20-12(13-6-7-14(17)21-13)9-18-15(19)8-10-4-2-3-5-11(10)16/h2-7,12H,8-9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUBMSRWAZISHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=CC=C1Cl)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 2-(2-chlorophenyl)acetamide. This can be achieved through the reaction of 2-chloroaniline with acetic anhydride under acidic conditions.
Introduction of the Thiophene Ring: The intermediate is then reacted with 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Compound 33: 2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((5-Chlorothiophen-2-yl)Sulfonyl)Acetamide
- Structural Differences : Replaces the methoxyethyl group with a sulfonamide linker and introduces an indole ring substituted with a 4-chlorobenzoyl group.
- Key Findings : Synthesized with a moderate yield (39%) using automated HPLC purification. The sulfonamide group may enhance hydrogen-bonding interactions with biological targets, while the indole moiety could improve aromatic stacking .
- Applications : Likely explored for enzyme inhibition due to sulfonamide’s role in targeting active sites.
5RH1: 2-(5-Chlorothiophen-2-yl)-N-(Pyridin-3-yl)Acetamide
- Structural Differences : Lacks the 2-chlorophenyl and methoxyethyl groups but retains the 5-chlorothiophene-acetamide core.
- Key Findings : Exhibited strong binding affinity (>−22 kcal/mol) to SARS-CoV-2 main protease via pyridine-thiophene interactions. The absence of bulky substituents may favor entropic gains in binding .
- Applications : Investigated as a viral protease inhibitor.
3d: 2-(2-Chlorophenyl)-N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)Acetamide
- Structural Differences : Substitutes the methoxyethyl-thiophene moiety with a thiadiazole ring bearing a mercapto (-SH) group.
- Key Findings : High synthetic yield (82%) and distinct IR peaks (3147 cm⁻¹ for N-H stretch). The thiadiazole’s electron-deficient nature and -SH group may enhance metal coordination or redox activity .
- Applications: Potential antibacterial or metal-chelating agent.
2f: 2-Chloro-N-[2,2,2-Trichloro-1-(5-Chlorothien-2-yl)Ethyl]Acetamide
- Structural Differences : Features a trichloroethyl spacer and a simpler acetamide-thiophene linkage.
- Key Findings : Characterized via NMR and IR, with multiple chlorine atoms increasing lipophilicity. The trichloroethyl group may sterically hinder rotation, affecting conformational stability .
- Applications : Possible agrochemical or antifungal candidate due to high halogen content.
Compound 7: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Chlorophenyl)Acetamide
- Structural Differences : Replaces the methoxyethyl-thiophene with a benzothiazole ring and trifluoromethyl group.
- Key Findings : Synthesized via microwave-assisted method (75% yield). The trifluoromethyl group enhances metabolic stability, while benzothiazole contributes to π-π stacking .
- Applications : Likely explored for anticancer or anti-inflammatory activity.
Comparative Analysis Table
Future Work :
- Experimental validation of binding affinities (e.g., SARS-CoV-2 protease, bacterial enzymes).
- Comparative pharmacokinetic studies (e.g., metabolic stability, half-life).
- Exploration of structure-activity relationships (SAR) by modifying the methoxyethyl chain or thiophene substituents.
Biological Activity
The compound 2-(2-chlorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chlorophenyl group, a thiophene moiety, and an acetamide functional group, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of chlorophenyl and thiophene have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Various thiophene derivatives | Induction of apoptosis, cell cycle inhibition |
| Antimicrobial | Chlorophenyl compounds | Disruption of bacterial cell walls |
| Anti-inflammatory | Acetamide derivatives | Inhibition of pro-inflammatory cytokines |
Antimicrobial Activity
Compounds structurally related to this compound have demonstrated antimicrobial activity. For example, certain chlorinated phenyl compounds have been effective against Gram-positive and Gram-negative bacteria. The proposed mechanism includes interference with bacterial protein synthesis and cell wall integrity.
Anti-inflammatory Effects
Research indicates that similar acetamide derivatives can exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. This activity is crucial in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The acetamide group may inhibit enzymes involved in metabolic pathways, particularly those associated with cancer proliferation.
- Receptor Modulation : The chlorophenyl and thiophene groups can interact with specific receptors in cells, potentially altering signaling pathways that regulate cell growth and inflammation.
- Intermolecular Interactions : The structural features allow for hydrogen bonding and π-π interactions with biomolecules, enhancing its bioactivity.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study 1 : A derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic applications in oncology.
- Study 2 : In vitro assays showed that related compounds effectively reduced bacterial viability, supporting their use as antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
